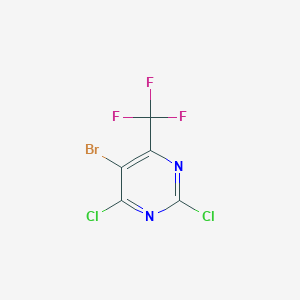

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

Übersicht

Beschreibung

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The presence of bromo, chloro, and trifluoromethyl groups on the pyrimidine ring makes it a versatile compound for further chemical modifications and reactions.

Synthesis Analysis

The synthesis of halogenated pyrimidine derivatives often involves regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Another study reported the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines through oxidative cyclization of pyrimidinylhydrazines, demonstrating the versatility of halogenated pyrimidines in creating diverse chemical structures .

Molecular Structure Analysis

X-ray crystallography analysis has been used to study the molecular structure of these compounds. For instance, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was found to crystallize in the monoclinic crystal system and exhibited typical intramolecular hydrogen bonding . Similarly, the crystal structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was characterized by single-crystal X-ray diffraction, revealing a planar conformation for the molecule .

Chemical Reactions Analysis

The reactivity of halogenated pyrimidines allows for a variety of chemical transformations. For example, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine led to the formation of 5-bromo derivatives, which upon deprotection yielded 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines . Additionally, the presence of halogen functionalities on the pyrimidine nucleus has been exploited for further diversification through palladium-catalyzed cross-couplings and direct aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their substituents. Spectroscopic methods such as FT-IR and NMR have been employed to characterize these compounds . Density functional theory (DFT) studies have been conducted to optimize the geometric structure and calculate vibrational frequencies and chemical shift values, providing insights into the electronic properties of the molecules . The non-linear optical (NLO) properties and HOMO-LUMO energies of these compounds have also been examined, indicating their potential in material science applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine Derivatives

- 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine has been utilized in the synthesis of various pyrimidine derivatives. For instance, it has been employed in the generation of 5-pyrimidyllithium species, leading to the production of 5-carboxylic acids in high yields. This process involves halogen/metal permutation and carboxylation using isopropylmagnesium chloride or butyllithium (Schlosser, Lefebvre, & Ondi, 2006).

Formation of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

- The compound has been used in creating pyrimido[4,5-e][1,3,4] thiadiazine derivatives, a process involving treatment with methylhydrazine and carbon disulfide, leading to intermediates that are converted into 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Azo Compounds Synthesis

- It's also used in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine. The process involves condensation with dithizone in alkaline acetonitrile, followed by reaction with secondary amines to yield 7-amino derivatives (Nikpour, Zarinabadi, & Saberi, 2012).

Study of Regioselectivity

- The regioselectivity of reactions involving 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been investigated. This research provides insight into the selective formation of pyrimidines, crucial for understanding the synthesis of complex organic compounds (Doulah et al., 2014).

Wirkmechanismus

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrCl2F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQALTZZYLOATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrCl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858670 | |

| Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240622-62-1 | |

| Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)

![2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B3032131.png)

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)

![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)